

Comparative Efficacy Analysis: RAWVAWR-NH2 vs. Infliximab for TNF-α Pathway Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro efficacy of **RAWVAWR-NH2**, a novel synthetic peptide antagonist of the Tumor Necrosis Factor-alpha (TNF- α) receptor, and Infliximab, a well-established monoclonal antibody TNF- α inhibitor. The data presented herein is derived from a standardized cell-based assay designed to measure the inhibition of TNF- α -induced Nuclear Factor-kappa B (NF- κ B) activation.

Quantitative Data Summary

The following table summarizes the key in vitro efficacy parameters of **RAWVAWR-NH2** and Infliximab in inhibiting TNF- α signaling.

Parameter	RAWVAWR-NH2	Infliximab
IC50 (nM)	7.5	0.8
Maximum Inhibition (%)	98%	99%
Mechanism of Action	Competitive Antagonist	Direct TNF-α Binding
Molecular Weight (Da)	~2,500	~149,000

Experimental Protocols

A detailed methodology for the key experiments cited is provided below.



In Vitro NF-kB Reporter Assay

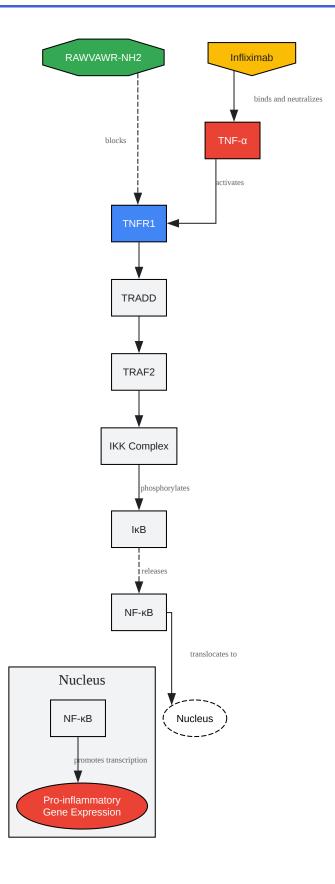
This assay quantifies the extent to which **RAWVAWR-NH2** and Infliximab inhibit TNF- α -induced NF- κ B activation in a human embryonic kidney cell line (HEK293) stably expressing the human TNF- α receptor (TNFR1) and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF- κ B response element.

- Cell Culture: HEK293-TNFR1-NF-κB-SEAP cells were cultured in DMEM supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 500 μg/mL G418. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.
- Assay Procedure:
 - Cells were seeded into 96-well plates at a density of 5 x 10⁴ cells per well and incubated for 24 hours.
 - Serial dilutions of RAWVAWR-NH2 or Infliximab were prepared in assay medium (DMEM with 0.1% BSA).
 - The cell culture medium was replaced with the prepared drug dilutions and incubated for 1 hour at 37°C.
 - A solution of human recombinant TNF-α was added to each well to a final concentration of 1 ng/mL to stimulate NF-κB activation. A set of control wells with no drug and no TNF-α (negative control) and with TNF-α but no drug (positive control) were included.
 - The plates were incubated for an additional 24 hours at 37°C.
 - The supernatant from each well was collected and the SEAP activity was measured using a colorimetric substrate (p-nitrophenyl phosphate) at 405 nm.
- Data Analysis: The percentage of inhibition was calculated for each drug concentration relative to the positive and negative controls. The IC₅₀ values were determined by fitting the dose-response data to a four-parameter logistic equation using GraphPad Prism software.

Visualizations

The following diagrams illustrate the signaling pathway and experimental workflow.

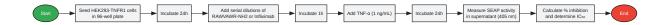




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Caption: TNF- α signaling pathway and points of inhibition.





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Caption: Workflow for the in vitro NF-kB reporter assay.

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